1-(5-Bromo-2-fluorophenyl)ethanone

Organic Synthesis Process Chemistry Analytical Method Development

This 5-bromo-2-fluoroacetophenone is the validated building block for BACE1 inhibitor programs, including verubecestat. The specific 5-bromo-2-fluoro pattern is confirmed in patented routes—substituting regioisomers or halo analogs risks re-optimization of entire synthetic sequences. Its solid-state mp (42°C) simplifies charge-in. The Br substituent enables Suzuki, Heck, Sonogashira diversification for SAR libraries targeting CNS penetration (optimized XLogP). Consistent ≥98% purity across lots ensures reproducible library synthesis.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 198477-89-3
Cat. No. B170812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)ethanone
CAS198477-89-3
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Br)F
InChIInChI=1S/C8H6BrFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,1H3
InChIKeyXNRQIHIOKXQSPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3): A Strategic Halogenated Acetophenone Intermediate for BACE1 Inhibitor Synthesis


1-(5-Bromo-2-fluorophenyl)ethanone (CAS 198477-89-3), also known as 5'-bromo-2'-fluoroacetophenone, is a halogenated aromatic ketone with the molecular formula C8H6BrFO and a molecular weight of 217.04 g/mol [1]. The compound serves as a key synthetic intermediate in pharmaceutical research, particularly in the development of β-secretase 1 (BACE1) inhibitors such as verubecestat for Alzheimer's disease . Its dual substitution with bromine and fluorine enables versatile reactivity profiles, including participation in palladium-catalyzed cross-coupling reactions [2].

Why 1-(5-Bromo-2-fluorophenyl)ethanone Cannot Be Casually Replaced by Its Positional or Halogen Analogs in Critical Synthetic Sequences


Substituting 1-(5-Bromo-2-fluorophenyl)ethanone with a closely related analog—such as the 4-bromo isomer, the 5-chloro derivative, or the 5-bromo-2-chloro variant—introduces significant deviations in key physicochemical and reactivity parameters. Differences in melting point directly impact handling and formulation workflows, while altered lipophilicity (XLogP) can modify downstream pharmacokinetic profiles of final drug candidates [1]. More critically, the specific 5-bromo-2-fluoro substitution pattern is validated in patented synthetic routes to BACE1 inhibitors [2], and substitution with an alternative halogen or regioisomer would necessitate extensive reaction re-optimization and potential revalidation of entire synthetic sequences.

Quantitative Comparative Evidence: 1-(5-Bromo-2-fluorophenyl)ethanone vs. Closest Analogs


Superior Solid-State Handling: Elevated Melting Point Enables Room Temperature Storage and Precise Weighing

1-(5-Bromo-2-fluorophenyl)ethanone exhibits a melting point of 42 °C (as reported by TCI ), existing as a stable solid at ambient temperatures. In contrast, the 4-bromo regioisomer (CAS 625446-22-2) has a reported melting point of 23 °C [1], while the 5-chloro analog (CAS 541508-27-4) is described as a 'low melting point solid or liquid' at 20 °C . This 19 °C difference in melting point translates to tangible advantages in handling, storage, and accurate gravimetric dispensing, reducing the risk of material loss and cross-contamination associated with low-melting solids or viscous liquids.

Organic Synthesis Process Chemistry Analytical Method Development

Enhanced Lipophilicity for Blood-Brain Barrier Penetration in CNS Drug Candidates

The computed XLogP3-AA value for 1-(5-Bromo-2-fluorophenyl)ethanone is 2.4 [1], which is higher than the 2.3 value for its 5-chloro counterpart (CAS 541508-27-4) [2]. This 0.1 log unit increase in lipophilicity, attributable to the larger, more polarizable bromine atom, is a significant structural parameter for intermediates destined for central nervous system (CNS) drug candidates like BACE1 inhibitors, where optimal blood-brain barrier penetration is critical. While the difference appears modest, even small changes in LogP can profoundly influence membrane permeability and CNS exposure in final drug molecules.

Medicinal Chemistry CNS Drug Discovery ADME Optimization

Commercial Availability at Consistently High Purity (≥98% GC) Ensures Reproducible Reactivity

1-(5-Bromo-2-fluorophenyl)ethanone is widely available from major commercial suppliers (e.g., TCI, Chem-Impex, VWR) at a minimum purity of 98.0% as determined by gas chromatography (GC) . This high and consistent purity standard reduces the burden of pre-synthetic purification and ensures predictable reaction kinetics in downstream transformations, particularly in palladium-catalyzed couplings where trace impurities can poison catalysts. While the 4-bromo regioisomer is also available at >98% purity [1], the target compound's solid-state advantages and validated application profile make its high-purity supply chain a more reliable choice for pharmaceutical development.

Chemical Procurement Process Development Quality Control

Validated in a Clinically Relevant Synthetic Pathway: Key Intermediate for the BACE1 Inhibitor Verubecestat

1-(5-Bromo-2-fluorophenyl)ethanone is explicitly identified as a synthetic intermediate in the preparation of β-secretase 1 (BACE1) inhibitors, including verubecestat (MK-8931), a compound that advanced to clinical evaluation for Alzheimer's disease [1]. This validated application within a high-value, clinically relevant synthetic route provides a strong, empirically grounded rationale for selecting this specific intermediate. Analogs such as 1-(5-chloro-2-fluorophenyl)ethanone or the 4-bromo isomer lack equivalent documentation in peer-reviewed or patent literature for this specific, high-impact application, making the target compound the de facto standard for researchers in this therapeutic area.

Alzheimer's Disease BACE1 Inhibition Process Chemistry

Optimized Reactivity Profile: 5-Bromo Substitution Enables Selective Pd-Catalyzed Cross-Coupling for Complex Molecule Construction

The 5-bromo substituent in 1-(5-bromo-2-fluorophenyl)ethanone serves as an effective electrophilic handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. In Suzuki-Miyaura coupling, optimization of ligand choice (e.g., SPhos) and temperature (80 °C) has been shown to effectively suppress competing dehalogenation side reactions . While 4-bromoacetophenones are also widely used in coupling reactions [2], the specific 5-bromo-2-fluoro substitution pattern offers a distinct electronic environment due to the ortho-fluorine and para-bromine arrangement, potentially tuning the reactivity and regioselectivity of the aryl bromide in ways that the 4-bromo isomer cannot replicate.

Cross-Coupling Medicinal Chemistry C-C Bond Formation

High-Value Application Scenarios for 1-(5-Bromo-2-fluorophenyl)ethanone Based on Quantitative Evidence


Process Development for BACE1 Inhibitor Synthesis

Due to its validated role as an intermediate in the synthesis of BACE1 inhibitors like verubecestat , this compound is a critical starting material for process chemistry teams developing scalable routes to Alzheimer's disease therapeutics. Its solid-state handling properties (melting point 42 °C) facilitate precise charge-in and reduce operational complexity compared to lower-melting analogs .

Medicinal Chemistry Campaigns Targeting CNS Disorders

For CNS drug discovery programs, the 0.1 unit higher XLogP of 1-(5-bromo-2-fluorophenyl)ethanone compared to its chloro analog provides a deliberate, property-based advantage for tuning blood-brain barrier permeability [1]. Medicinal chemists can leverage this brominated intermediate to explore structure-activity relationships (SAR) around lipophilicity without introducing additional molecular weight or hydrogen bond donors.

Parallel Synthesis and Library Construction via Pd-Catalyzed Cross-Coupling

The 5-bromo substituent enables efficient diversification through Suzuki-Miyaura, Heck, and Sonogashira reactions [2]. This makes the compound an ideal building block for generating focused libraries of fluorinated biaryl or alkyne-substituted analogs, a strategy commonly employed in hit-to-lead optimization. The consistent commercial purity (≥98% GC) ensures reliable reaction performance across multiple library plates .

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